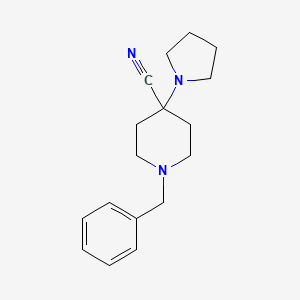
2-bromo-N-(3,4-dimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(3,4-dimethylphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . This compound is characterized by the presence of a bromine atom, a butanamide group, and a 3,4-dimethylphenyl group. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,4-dimethylphenyl)butanamide typically involves the bromination of N-(3,4-dimethylphenyl)butanamide. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve N-(3,4-dimethylphenyl)butanamide in dichloromethane.
- Add bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Quench the reaction by adding water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3,4-dimethylphenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, and low temperatures.
Oxidation: Potassium permanganate (KMnO4), water, and room temperature.
Major Products Formed
Substitution: Formation of N-(3,4-dimethylphenyl)butanamide derivatives.
Reduction: Formation of N-(3,4-dimethylphenyl)butanamine.
Oxidation: Formation of 3,4-dimethylbenzoic acid.
Scientific Research Applications
2-Bromo-N-(3,4-dimethylphenyl)butanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-bromo-N-(3,4-dimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the butanamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2,6-dimethylphenyl)butanamide
- 2-Bromo-N-(2,5-dimethylphenyl)butanamide
- 2-Bromo-N-(4-methylphenyl)butanamide
- 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide
Uniqueness
2-Bromo-N-(3,4-dimethylphenyl)butanamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This structural feature may result in different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHUKGLYVAKURF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)





![(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344457.png)
![5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1344463.png)
![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)

